molecular formula C10H9NO3 B556612 Methyl 3-hydroxy-1H-indole-2-carboxylate CAS No. 31827-04-0

Methyl 3-hydroxy-1H-indole-2-carboxylate

Cat. No. B556612
CAS RN: 31827-04-0
M. Wt: 191,19 g/mole
InChI Key: GHRXPKBLHFSXTB-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and synthetic pharmaceuticals .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-1H-indole-2-carboxylate” is a solid or liquid compound with a molecular weight of 191.19 . It is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

  • Synthesis of Novel Derivatives: Methyl 3-hydroxy-1H-indole-2-carboxylate is used in the synthesis of novel indole derivatives, including 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters. These compounds have potential applications in medicinal chemistry and drug design (Unangst et al., 1987).

  • Anticancer Activity: Derivatives of methyl indole-3-carboxylate, such as methyl 1-(3′-indolylmethane)-indole-3-carboxylate, have been synthesized and evaluated for their anticancer activity. These compounds have shown potential in inhibiting the growth of various cancer cell lines, indicating their significance in cancer research (Niemyjska et al., 2012).

  • Manufacturing Synthesis: The compound has been used in manufacturing synthesis, demonstrating the feasibility of large-scale production of derivatives like 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester. This highlights its industrial significance in chemical synthesis (Huang et al., 2010).

  • Alkylation for Pyrimidine Synthesis: Methyl 3-hydroxyindole-2-carboxylate has been used to study regioselectivity in alkylation reactions, illustrating its use in synthesizing indole-fused heterocycles. These compounds are of interest for their potential medicinal properties, such as anti-allergy and CNS activities (Bourlot & Mérour, 1995).

  • Conformational Studies: The compound is instrumental in synthesizing novel tryptophan analogs for peptide and peptoid conformation elucidation studies. These derivatives help in understanding the structural and functional aspects of peptides and proteins (Horwell et al., 1994).

  • Antiviral Activity: Certain derivatives of Methyl 3-hydroxy-1H-indole-2-carboxylate have been explored for their antiviral properties, particularly against viruses like influenza and hepatitis C virus. This indicates its potential in developing new antiviral therapies (Ivachtchenko et al., 2015).

Safety And Hazards

“Methyl 3-hydroxy-1H-indole-2-carboxylate” is classified under the GHS07 hazard class. The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 3-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRXPKBLHFSXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392549
Record name Methyl 3-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-1H-indole-2-carboxylate

CAS RN

31827-04-0
Record name Methyl 3-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Kang - 2018 - search.proquest.com
Part I: The axially chiral biaryl motif is found in many natural products as well as in ligands for catalysis such as 1, 1’-binaphthol. Formation of axially chiral compounds was …
Number of citations: 2 search.proquest.com
AL Jemison - 2020 - search.proquest.com
A general and efficient method for the oxidative coupling of oxindoles with indoles and other arenes to form complex products with quaternary centers was discovered. The mild copper …
Number of citations: 3 search.proquest.com

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